molecular formula C6H8F2N2 B10906527 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B10906527
M. Wt: 146.14 g/mol
InChI Key: WUWCATZZAGOLQS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of 1,5-dimethyl-1H-pyrazole with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in agrochemical applications, it may inhibit key enzymes in fungal pathogens, disrupting their metabolic processes and leading to their death. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole imparts unique properties such as increased metabolic stability and lipophilicity. These characteristics make it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C6H8F2N2

Molecular Weight

146.14 g/mol

IUPAC Name

3-(difluoromethyl)-1,5-dimethylpyrazole

InChI

InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)9-10(4)2/h3,6H,1-2H3

InChI Key

WUWCATZZAGOLQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(F)F

Origin of Product

United States

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